Britannilactone

Melanogenesis Dermatological Research Tyrosinase

Britannilactone is the non-acetylated, low-potency scaffold control essential for benchmarking acetylated derivatives in NF-κB pathway SAR studies. Its direct tyrosinase inhibition (IC50=28.3 μM) and high cell viability (>90% at 40 μM) distinguish it from cytotoxic neobritannilactone B, making it the optimal reference compound for melanogenesis research and cosmeceutical lead development. Sourced from Inula britannica/Inula japonica, supplied at ≥98% purity for reproducible cell-free and cell-based assays.

Molecular Formula C15H22O4
Molecular Weight 266.337
CAS No. 33620-72-3
Cat. No. B2921459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBritannilactone
CAS33620-72-3
Molecular FormulaC15H22O4
Molecular Weight266.337
Structural Identifiers
SMILESCC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO
InChIInChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14+/m0/s1
InChIKeyASZIGQFYGXSPCO-RJFCRNROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Britannilactone CAS 33620-72-3: Sesquiterpene Lactone from Inula Species for Dermatological and Anti-Inflammatory Research Procurement


Britannilactone (CAS 33620-72-3), also known as Desacetylinulicin, is a 1,10-seco-eudesmanolide sesquiterpene lactone with the molecular formula C15H22O4 and molecular weight 266.33 [1]. The compound is naturally sourced from the herbs of Inula japonica Thunb. and the flowers of Inula britannica L., where it is isolated as a crystalline solid [2]. As a natural product with a defined stereochemistry featuring four chiral centers, Britannilactone is supplied for research use with typical purity levels of ≥98% and is reported to exert anti-inflammatory and anticancer effects mainly by inhibiting the NF-κB signaling pathway and regulating inflammatory mediators .

Britannilactone: Why Inula-Derived Sesquiterpene Lactones Are Not Interchangeable in Melanogenesis and Inflammation Studies


Britannilactone, 1-O-acetylbritannilactone (ABL), and 1,6-O,O-diacetylbritannilactone (ABLOO) share the same 1,10-seco-eudesmanolide sesquiterpene lactone core but possess distinct substitution patterns that critically alter their physicochemical properties and biological potency [1]. The presence or absence of acetyl groups on this core significantly influences cellular penetration and target engagement; ABLOO, with two acetyl side groups, exhibits markedly stronger inhibition of LPS/IFN-γ-induced iNOS and COX-2 expression compared to the non-acetylated Britannilactone, which shows only weak inhibitory action in the same assays [2]. Furthermore, the specific stereochemistry at the C-4 and C-6 positions is critical, with the 1-O-acetyl-4R,6S-britannilactone isomer displaying potent melanin synthesis inhibition, while the cytotoxic neobritannilactone B analog is unsuitable for applications requiring cellular viability [3][4]. Therefore, simple substitution based on compound class is not feasible; the specific Britannilactone chemotype is required for studies focused on its defined, moderate activity profile and lower lipophilicity.

Quantitative Evidence for Britannilactone: Head-to-Head Performance Data vs. Key Analogs in Key Research Assays


Melanogenesis Inhibition: Britannilactone vs. 1-O-Acetylbritannilactone in B16 Melanoma Cells

In a direct head-to-head study, Britannilactone (compound 2) and 1-O-acetylbritannilactone (compound 1) were evaluated for their ability to inhibit melanin production in B16 melanoma cells stimulated with 3-isobutyl-1-methylxanthine (IBMX). Both compounds significantly reduced melanin production in a dose-dependent manner, with IC50 values of 15.5 μM and 13.3 μM, respectively [1]. This demonstrates that while Britannilactone is slightly less potent than its acetylated analog, it maintains comparable efficacy as a melanogenesis inhibitor. Furthermore, Britannilactone (up to 40 μM) did not show significant cytotoxicity, with cell viability maintained above 90% .

Melanogenesis Dermatological Research Tyrosinase

Tyrosinase Enzyme Inhibition: Direct Enzyme Activity Suppression by Britannilactone

Britannilactone demonstrates direct inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis, with an IC50 of 28.3 μM in a cell-free enzyme assay . In contrast, 1-O-acetylbritannilactone was found to inhibit tyrosinase activity only in cell-based systems, suggesting a distinct mechanism of action that may involve upstream signaling rather than direct enzyme binding [1]. At a concentration of 40 μM, Britannilactone suppressed tyrosinase activity by approximately 70% in an L-DOPA oxidation assay, providing a clear quantitative benchmark for enzyme inhibition studies .

Enzymology Skin Pigmentation Cosmeceutical R&D

NF-κB Pathway Inhibition: Britannilactone Exhibits Weak Activity vs. Acetylated Analogs

In a comparative study evaluating the anti-inflammatory mechanism of Inula britannica constituents, Britannilactone (BL) was compared to 1-O-acetylbritannilactone (ABLO) and 1,6-O,O-diacetylbritannilactone (ABLOO) for their ability to inhibit NF-κB activation [1]. The study demonstrated that acetyl side groups enhanced the inhibitory action on LPS/IFN-γ-induced iNOS and COX-2 expression, with inhibiting activity positively correlating with the number of acetyl groups. Britannilactone, lacking any acetyl side groups, showed only a weak inhibitory action, whereas ABLOO (with two acetyl groups) markedly inhibited the phosphorylation of IKKβ and suppressed NF-κB nuclear translocation [2].

Inflammation NF-κB Signaling Immunopharmacology

Cytotoxicity Profile: Britannilactone vs. Isoalantolactone in Gynecologic Tumor Cell Lines

A direct comparative study evaluated the anti-proliferative activities of three sesquiterpene lactones—1-O-acetylbritannilactone, isoalantolactone, and Britannilactone—against five gynecologic tumor cell lines (HeLa, HEC-1, SHIN3, HOC-21, and HAC-2) using an MTT assay [1]. The results showed a stark contrast in activity: isoalantolactone exhibited excellent anti-proliferative activities across multiple cell lines, while both 1-O-acetylbritannilactone and Britannilactone demonstrated weak anti-proliferative activities, even at a high concentration of 100 μmol/L [2]. The study concluded that the 1,10-seco-eudesmane skeleton, which is present in Britannilactone, results in reduced anti-proliferative activity compared to other eudesmane-type sesquiterpene lactones [3].

Cancer Biology Cytotoxicity Screening Sesquiterpene Lactones

Procurement-Driven Application Scenarios for Britannilactone in Dermatological and Inflammation Research


Scenario 1: Probing the Role of Direct Tyrosinase Inhibition in Melanogenesis Pathways

Britannilactone is the optimal tool for delineating direct enzyme inhibition from upstream signaling effects in melanogenesis research. Its ability to directly inhibit tyrosinase (IC50 = 28.3 μM) provides a clear functional readout that is absent in its close analog, 1-O-acetylbritannilactone, which only affects tyrosinase in a cellular context [1]. Researchers can use Britannilactone in cell-free enzyme assays and compare results with cell-based assays to dissect the relative contributions of direct enzyme blockade versus pathway modulation (e.g., ERK/Akt) to the overall hypo-pigmenting effect.

Scenario 2: Comparative Control in Cytotoxicity Studies of Sesquiterpene Lactones

Given its demonstrated weak anti-proliferative activity even at high concentrations (100 μmol/L) against multiple gynecologic tumor cell lines, Britannilactone serves as an excellent negative or low-activity control in comparative cytotoxicity studies . When screening other eudesmane-type or seco-eudesmane sesquiterpene lactones for anticancer potential, Britannilactone provides a baseline to establish that observed cytotoxic effects are not due to the general sesquiterpene lactone scaffold but are specific to structural modifications, such as the absence of the 1,10-seco cleavage present in Britannilactone.

Scenario 3: Investigating Structure-Activity Relationships (SAR) in NF-κB Pathway Inhibition

Britannilactone is a critical reference compound in any structure-activity relationship (SAR) study focused on the anti-inflammatory properties of britannilactone derivatives . Its established weak inhibition of the NF-κB pathway compared to mono- and di-acetylated analogs (ABLO and ABLOO) quantitatively validates the hypothesis that acetylation is essential for enhancing lipophilicity, cellular penetration, and target engagement (specifically IKKβ phosphorylation) [1]. Procuring Britannilactone allows researchers to have the non-acetylated, low-potency 'scaffold' control essential for benchmarking the activity of new semi-synthetic derivatives.

Scenario 4: Development of Non-Cytotoxic Skin-Lightening Formulations

For industrial research and development in the cosmeceutical sector, Britannilactone presents a favorable profile as a melanogenesis inhibitor with low cytotoxicity . In contrast to the cytotoxic neobritannilactone B, Britannilactone maintains high cell viability (>90% up to 40 μM) while effectively reducing melanin content [1]. This safety profile, combined with its dual action on melanin production (IC50 = 15.5 μM) and direct tyrosinase inhibition, positions it as a viable lead compound for formulating topical products aimed at hyperpigmentation, where preserving melanocyte viability is a key design criterion.

Technical Documentation Hub

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28 linked technical documents
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